molecular formula C10H14O4<br>CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2<br>C10H14O4 B146919 Ethylene glycol dimethacrylate CAS No. 97-90-5

Ethylene glycol dimethacrylate

Cat. No.: B146919
CAS No.: 97-90-5
M. Wt: 198.22 g/mol
InChI Key: STVZJERGLQHEKB-UHFFFAOYSA-N
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Description

Ethylene glycol dimethacrylate is an organic compound with the chemical formula C10H14O4. It is a diester formed by the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol. This compound is a colorless liquid that is slightly soluble in water and is commonly used as a crosslinking agent in the production of polymers and resins .

Mechanism of Action

Target of Action

Ethylene glycol dimethacrylate (EGDMA) is a diester formed by the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol . It primarily targets the polymer chains in various materials, acting as a crosslinking agent . It is also known to interact with human gingival fibroblasts, inducing cytotoxic and genotoxic effects .

Mode of Action

EGDMA’s mode of action is primarily through free radical copolymer crosslinking reactions . When used with methyl methacrylate, it leads to a gel point at relatively low concentrations due to the nearly equivalent reactivities of all the double bonds involved . In human gingival fibroblasts, EGDMA exhibits cytotoxic and genotoxic effects via the induction of reactive oxygen species .

Biochemical Pathways

It is known that egdma can cause specific stress responses in eukaryotic cells . More research is needed to fully understand the biochemical pathways affected by EGDMA.

Pharmacokinetics

It is known that egdma is a low viscosity, hydrophilic compound , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of EGDMA’s action is the formation of crosslinked polymers, which have increased hardness, heat resistance, weather resistance, solvent resistance, and frictional properties . In biological systems, EGDMA can induce cytotoxic and genotoxic effects, leading to DNA damage, apoptosis, and cell cycle arrest in the G1/G0 phase .

Action Environment

The action of EGDMA can be influenced by environmental factors. For example, EGDMA is sensitive to light and can polymerize in the presence of heat or strong oxidizing agents . It is also soluble in water, which can affect its stability and efficacy

Biochemical Analysis

Biochemical Properties

EGDMA can be used in free radical copolymer crosslinking reactions . When used with methyl methacrylate, it leads to a gel point at relatively low concentrations because of the nearly equivalent reactivities of all the double bonds involved . This suggests that EGDMA interacts with enzymes and proteins involved in free radical copolymer crosslinking reactions.

Cellular Effects

EGDMA exhibits cytotoxic and genotoxic effects on human gingival fibroblasts via induction of reactive oxygen species . This suggests that Ethylene glycol dimethacrylate influences cell function by inducing oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its role in free radical copolymer crosslinking reactions . It interacts with biomolecules involved in these reactions, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that EGDMA can lead to a gel point in free radical copolymer crosslinking reactions at relatively low concentrations , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

Given its role in free radical copolymer crosslinking reactions , it likely interacts with enzymes and cofactors involved in these pathways.

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently limited. Given its role in free radical copolymer crosslinking reactions , it may interact with transporters or binding proteins involved in these processes.

Subcellular Localization

Given its role in free radical copolymer crosslinking reactions , it may be localized to specific compartments or organelles involved in these processes.

Preparation Methods

Ethylene glycol dimethacrylate can be synthesized through the esterification of ethylene glycol with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The crude product is then purified by distillation under reduced pressure to obtain the final compound .

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous feeding of the reactants into a reactor, where the esterification reaction takes place. The product is then separated and purified using distillation and other techniques to ensure high purity and yield .

Chemical Reactions Analysis

Ethylene glycol dimethacrylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethylene glycol dimethacrylate has a wide range of applications in scientific research, including:

    Polymer Chemistry: It is used as a crosslinking agent in the synthesis of various polymers, including hydrogels and copolymers. .

    Material Science: this compound is used in the production of high-performance materials, such as dental composites, adhesives, and coatings.

    Environmental Science: This compound is used in the development of adsorbents for the removal of pollutants from water and air.

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3
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InChI Key

STVZJERGLQHEKB-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C
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Molecular Formula

Record name ETHYLENE GLYCOL DIMETHACRYLATE
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Related CAS

25721-76-0, 9051-34-7, 25852-47-5
Record name Ethylene glycol dimethacrylate homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer
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Record name Polyethylene glycol dimethacrylate
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DSSTOX Substance ID

DTXSID1026615
Record name Ethylene glycol dimethacrylate
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Molecular Weight

198.22 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester
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Boiling Point

260, 260 °C
Record name ETHYLENE METHACRYLATE
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Flash Point

101 °C c.c.
Record name ETHYLENE GLYCOL DIMETHACRYLATE
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Solubility

> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble)
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Density

1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05
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Vapor Density

Relative vapor density (air = 1): 6.8
Record name ETHYLENE GLYCOL DIMETHACRYLATE
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Vapor Pressure

3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478
Record name Ethylene glycol dimethacrylate
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CAS No.

97-90-5
Record name Ethylene glycol dimethacrylate
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Record name Ethylene methacrylate
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Record name Ethylene dimethacrylate
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Melting Point

-40 °C
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Synthesis routes and methods I

Procedure details

A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column, variable reflux distillation head, air sparge tube, and a side arm containing a mercury thermometer and addition funnel. The air sparge rate is set to 30 mL/min. The flask is charged with ethylene glycol (310 g, 5 moles), methyl methacrylate (1200 g, 12 moles), cyclohexane (80 g, 1 mole), 73% dimethyltin dichloride in methanol (15 g, 0.05 moles), 25% sodium methoxide in methanol (10.8 g, 0.05 moles), 5.3 g (0.05 moles) of sodium carbonate, 8 g of MEHQ and 8 g of sodium bromide. The cyclohexane methanol azeotrope is removed via distillation. The methanol is removed from the overhead by washing it with water, and the cyclohexane is returned to the flask. The reaction is continued until the ratio of EGDMA to hydroxyethyl methacrylate exceeds 50:1. The excess methyl methacrylate and cyclohexane are removed via distillation, and the crude EGDMA is diluted with an equal weight of cyclohexane. The organic solution is washed twice with 20% of its weight of 20% caustic followed by brine. The separations of the organic and aqueous phases are in all cases rapid and sharp indicating the absence of polymer. The cyclohexane is removed from the product by distillation yielding 920 g (93%) of EGDMA.
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
310 g
Type
reactant
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Quantity
1200 g
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reactant
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80 g
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reactant
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15 g
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sodium methoxide
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10.8 g
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5.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
8 g
Type
catalyst
Reaction Step Four
Name
Yield
93%

Synthesis routes and methods II

Procedure details

Monomer (9) (10 g) of Formula 2 is mixed with methyl methacrylate (90 g) to form a monomer mixture. This monomer mixture is emulsified with Rhodafac RS 710 surfactant (2.5 g; 2.5 wt % with respect to the monomers) in water (40 ml). The monomer emulsion is added drop-wise to water (360 ml) at 60° C. containing a potassium persulfate water soluble initiator (about 0.4 wt % with respect to the monomers). The heating is continued at this temperature for a period of two hours and then cooled to ambient temperature. The particulates formed are present in a latex dispersion or emulsion. In this example, the blocked maleimide groups are present in the latex throughout the particle. The same reaction can be carried out to present the blocked maleimide groups mostly on the surface by adding the above blocked monomer after other monomer(s) of the mixture is/are added. Though a cross-linker is not used in this example, it is to be noted that a cross-linker can be added, e.g., ethylene glycol dimethacrylate from about 0.5 wt % to 10 wt % of monomers to obtain cross-linked latex particulates. The above particulates in water are heated to 95° C. for 5 hours to remove the blocking group and generate the maleimide functional groups on the surface of the latex particulates.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
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90 g
Type
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potassium persulfate water
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[Compound]
Name
monomer ( s )
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0 (± 1) mol
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Name
Quantity
40 mL
Type
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Reaction Step Four
Name
Quantity
360 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

In a similar manner for polymerization to that in Example 1, a monomer of 60 g of n-dodecyl methacrylate, 24 g of ethylene glycol dimethacrylate, and 30 g of ethyl acetate was polymerized in an aqueous suspension system to obtain a substrate consisting of hard spherical polymer particles. Of the thus obtained particles, those of 53 to 250 micrometers in diameter were filled into a column of 10 mm in diameter at a packed height of 193 mm, and separation of a 1:1 by weight mixture of nitrobenzene and 2-methylnaphthalene dissolved in an eluent consisting of a 60:25:15 by volume mixture of methanol, tetrahydrofuran and water in an amount of 0.3 ml was carried out at a velocity of the eluent of 1.7 ml/min. The thus obtained elution curve is shown in FIG. 4.
Quantity
30 g
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reactant
Reaction Step One
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Synthesis routes and methods IV

Procedure details

A mixture of ethylene glycol (62.0 parts), methyl methacrylate (300 parts), heptane (50 parts), butyltin trichloride (7.0 parts), sodium methoxide (5.4 parts, 25% in methanol), 4-methoxyphenol (0.5 parts) and hydroquinone (0.5 parts) was heated as in Example 1. Methanol, heptane, and excess methyl methacrylate were removed from the crude product. To remove the tin catalyst and polymerization inhibitors, the crude product containing approximately 50% solvent was washed twice with 15% sodium hydroxide at 20% of batch weight. After reducing alkalinity by washing the product with a 15% sodium chloride brine solution, the organic layer was concentrated to yield 185 parts (93% yield based on ethylene glycol) of ethylene glycol dimethacrylate (EGDMA). The purity of the final product was greater than 98%. Analysis for residual tin was 160 ppm.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
sodium methoxide
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0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethylene glycol dimethacrylate

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